Quorum Sensing Inhibition Potential: Docking Score Comparison with Picrasins and Quassin
In a computational study targeting the XopQ protein of Xanthomonas oryzae, Nigakilactone A demonstrated a distinct binding potential that was superior to some commonly co-occurring analogs but inferior to others, highlighting its non-interchangeable profile. [1]
| Evidence Dimension | Molecular Docking Score (kcal/mol) against XopQ protein (PDB: 4P5F) |
|---|---|
| Target Compound Data | Nigakilactone A: -7.8 kcal/mol |
| Comparator Or Baseline | Quassin (Nigakilactone D): -7.7 kcal/mol; Picrasin A: -8.8 kcal/mol; Picrasin B: -8.6 kcal/mol; Simalikalactone D: -7.7 kcal/mol |
| Quantified Difference | Score is 0.1 kcal/mol more favorable than Quassin, but 1.0 kcal/mol less favorable than Picrasin A, indicating a distinct interaction profile. |
| Conditions | In silico molecular docking against the closed state of XopQ protein. |
Why This Matters
For research into quorum sensing inhibition, this data directly quantifies that Nigakilactone A is not a functional equivalent to its closest structural relatives, guiding the selection of the correct compound for specific target engagement hypotheses.
- [1] PMC11185476, Table 2. Docking scores of phytochemicals from P. quassioides and standard drug against the closed state of XopQ protein (PDB: 4P5F) of X. oryzae. View Source
